Ethyl Pentadecanoate-d5
Description
Ethyl pentadecanoate-d5 (C₁₅H₂₉D₅COOCH₂CH₃) is a deuterated analog of ethyl pentadecanoate, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard for quantification and metabolic tracing . Its non-deuterated counterpart, ethyl pentadecanoate (C₁₇H₃₄O₂), is a saturated fatty acid ester used in lipidomics and industrial applications .
Properties
Molecular Formula |
C₁₇H₂₉D₅O₂ |
|---|---|
Molecular Weight |
275.48 |
Synonyms |
Pentadecanoic Acid Ethyl Ester-d5; NSC 137833-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl Pentadecanoate
Key Differences :
- Structure: Methyl pentadecanoate (C₁₅H₃₀O₂) differs in its ester group (methyl vs. ethyl), resulting in a lower molecular weight (242.40 g/mol vs. 256.43 g/mol for ethyl pentadecanoate).
- Applications : Primarily used as a reference standard in chromatography due to its shorter retention time compared to ethyl esters .
Pentadecanal
Key Differences :
Ethyl Heptadecanoate-d5
Key Differences :
- Chain Length: Contains a 17-carbon backbone (vs. 15 carbons in this compound), altering its lipophilicity and chromatographic retention behavior.
- Deuterium Substitution : The -d5 labeling pattern may differ, affecting isotopic distribution and analytical precision .
Physicochemical and Analytical Properties
Table 1: Comparative Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Deuterium Substitution | Key Applications |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₉D₅O₂ | 261.45 | [130348-95-7] | 5 D atoms | MS/NMR internal standard |
| Ethyl pentadecanoate | C₁₇H₃₄O₂ | 256.43 | [N/A] | None | Lipidomics, industrial |
| Methyl pentadecanoate | C₁₆H₃₂O₂ | 242.40 | [N/A] | None | Chromatography standard |
| Pentadecanal | C₁₅H₃₀O | 226.39 | [2765-11-9] | None | Organic synthesis |
Q & A
Basic Research Questions
Q. What are the validated synthesis protocols for Ethyl Pentadecanoate-d5, and how do reaction conditions influence isotopic purity?
- Methodological Answer : this compound is typically synthesized via esterification of pentadecanoic acid-d5 with ethanol using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Isotopic purity (>98%) is ensured by optimizing reaction time (12-24 hours), temperature (60-80°C), and solvent selection (e.g., anhydrous dichloromethane). Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate gradient) and validation using NMR (¹H and ²H) or mass spectrometry (MS) is critical to confirm deuterium incorporation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies non-deuterated impurities (e.g., residual protons at δ 0.88 ppm for terminal methyl groups), while ²H NMR quantifies deuterium distribution.
- GC-MS : Electron ionization (EI) at 70 eV with a DB-5MS column (30 m × 0.25 mm) resolves isotopic peaks (m/z 285 for d0 vs. m/z 290 for d5).
- IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and C-D vibrations (~2200 cm⁻¹) confirm ester functionality and deuterium presence. Calibration with certified reference materials minimizes instrument bias .
Advanced Research Questions
Q. How do deuterium isotope effects in this compound impact its metabolic stability compared to non-deuterated analogs?
- Methodological Answer : Kinetic isotope effects (KIEs) are evaluated using in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Parameters include:
- Substrate Concentration : 10–100 μM to avoid enzyme saturation.
- LC-MS/MS Quantification : Monitor parent compound depletion (MRM transitions for d0 vs. d5) over 60 minutes.
- Data Analysis : Calculate kcat/KM ratios; deuterated analogs often exhibit reduced metabolic clearance (e.g., 1.5–2-fold lower) due to C-D bond strength. Statistical significance is assessed via ANOVA with post-hoc Tukey tests .
Q. What experimental strategies resolve discrepancies in this compound quantification across LC-MS and GC-MS platforms?
- Methodological Answer :
- Sample Preparation : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS to enhance volatility. For LC-MS, use methanol:water (80:20) with 0.1% formic acid.
- Calibration Curves : Linear ranges (1–100 ng/mL) must match between platforms. Adjust ionization sources (APCI for GC-MS vs. ESI for LC-MS) to mitigate matrix effects.
- Cross-Validation : Use Bland-Altman plots to assess bias; discrepancies >20% require re-optimization of column chemistry or ionization parameters .
Q. How can computational modeling predict deuterium retention in this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* basis set) model proton-deuterium exchange at labile sites (e.g., α-carbonyl positions). Parameters include:
- Solvent Models : Implicit solvation (e.g., PCM for aqueous vs. acetonitrile environments).
- pH Adjustment : Protonation states are modeled using ChemAxon’s pKa predictor. Experimental validation via pH-controlled stability studies (e.g., 24-hour incubations at pH 2–9) confirms computational predictions .
Data Integration & Experimental Design
Q. What systematic approaches ensure reproducibility in this compound-based tracer studies?
- Methodological Answer :
- Batch Consistency : Synthesize multiple batches (n ≥ 3) and validate via orthogonal methods (NMR, MS, HPLC).
- Blinding : Use coded samples to avoid analyst bias during data collection.
- Negative Controls : Include non-deuterated analogs and solvent blanks to identify background interference. Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How do researchers address conflicting results in deuterium tracing studies using this compound?
- Methodological Answer : Contradictions often arise from isotopic scrambling or matrix effects. Mitigation strategies include:
- Isotopomer Analysis : Use high-resolution MS (Orbitrap or TOF) to distinguish d5 from d4/d6 species.
- Stability Testing : Pre-incubate compounds in assay buffers to assess deuterium loss.
- Meta-Analysis : Compare datasets across published studies (e.g., Web of Science, Reaxys) using PRISMA guidelines to identify methodological outliers .
Ethical & Analytical Compliance
Q. What ethical guidelines govern the use of deuterated compounds in preclinical research?
- Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 453 for carcinogenicity) and ICH M3(R2) for impurity profiling. Deuterated compounds require Material Safety Data Sheets (MSDS) detailing handling precautions (e.g., glove boxes for volatile derivatives). Institutional review boards (IRBs) mandate documentation of deuterium sourcing (≥98% purity) and environmental disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
